molecular formula C17H20N2O6S2 B2820135 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide CAS No. 946260-35-1

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2820135
CAS RN: 946260-35-1
M. Wt: 412.48
InChI Key: JCEOWEOZTVEQCO-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide, also known as CAY10505, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antitumor Applications

A study conducted by Ghorab et al. (2017) synthesized a series of novel thiourea derivatives bearing benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, exhibiting significant activity against Mycobacterium tuberculosis. The introduction of specific moieties has shown to enhance antimycobacterial activity, highlighting the compound's potential in antimicrobial research (Ghorab et al., 2017).

Cancer Therapeutics

Research by Mun et al. (2012) investigated the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, identifying modifications that improve pharmacological properties towards developing as a cancer therapeutic. The findings demonstrate the role of specific structural modifications in enhancing the compound's efficacy against cancer (Mun et al., 2012).

COX-2 Inhibition for Pain Management

Hashimoto et al. (2002) developed a series of benzenesulfonamide derivatives as selective COX-2 inhibitors, leading to the identification of a potent, highly selective, and orally active compound, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment. This research underscores the compound's relevance in developing new pain management therapies (Hashimoto et al., 2002).

Synthesis and Chemical Properties

A study on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors showcases the compound's utility in exploring biochemical pathways and developing new therapeutic agents (Röver et al., 1997).

Pharmaceutical Intermediate Synthesis

Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides, demonstrating the compound's role in facilitating pharmaceutical intermediates' synthesis (Anbarasan et al., 2011).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S2/c1-24-16-8-7-15(12-17(16)25-2)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEOWEOZTVEQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

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